![molecular formula C8H13NO4 B115948 (Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid CAS No. 151292-68-1](/img/structure/B115948.png)
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid, commonly known as Z-MA, is a compound that has gained attention in scientific research due to its potential biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Z-MA is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes that produce reactive oxygen species, which can cause damage to cells and tissues.
Biochemical And Physiological Effects
Z-MA has been shown to have several biochemical and physiological effects. It may help to reduce inflammation and oxidative stress in the body, which can contribute to the development of various diseases. Additionally, Z-MA may play a role in improving cognitive function and memory.
Advantages And Limitations For Lab Experiments
One advantage of using Z-MA in lab experiments is its relatively low toxicity compared to other compounds. However, its mechanism of action is not yet fully understood, which can make it difficult to design experiments that accurately measure its effects.
Future Directions
There are several potential future directions for research related to Z-MA. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in other areas of scientific research.
In conclusion, Z-MA is a compound that has gained attention in scientific research due to its potential biochemical and physiological effects. While its mechanism of action is not yet fully understood, it has been studied for its potential use in the treatment of neurodegenerative diseases and may have antioxidant properties that can help reduce oxidative stress in the body. Further research is needed to fully understand the compound's potential applications and limitations.
Synthesis Methods
Z-MA can be synthesized through a multistep process involving the reaction of L-glutamic acid with tert-butyl carbamate and subsequent reactions with other reagents. The final product is obtained through recrystallization and purification processes.
Scientific Research Applications
Z-MA has been studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant properties and may play a role in reducing oxidative stress in the body. Additionally, Z-MA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
CAS RN |
151292-68-1 |
|---|---|
Product Name |
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4- |
InChI Key |
GXAFLSXYHSLRNY-PLNGDYQASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C=C\C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
synonyms |
2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(Z)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



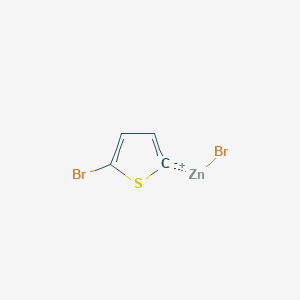
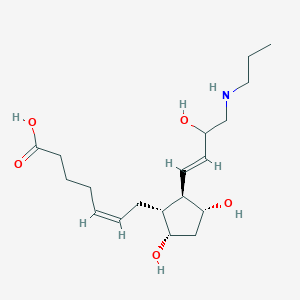
![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)

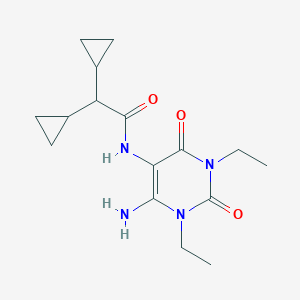
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
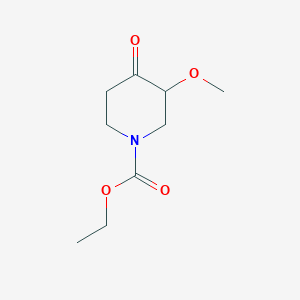


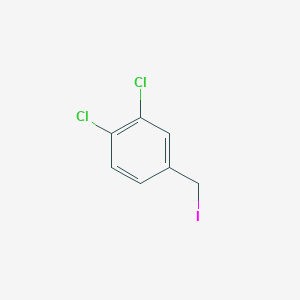
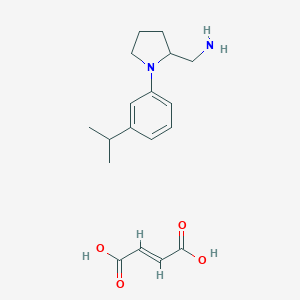
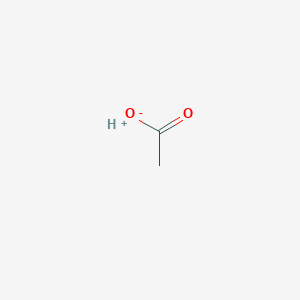
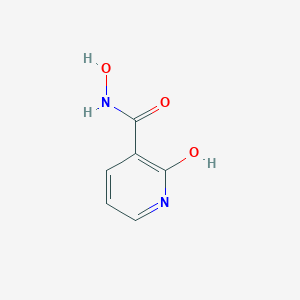
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)